![molecular formula C16H17N3O4 B1388466 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1214131-38-0](/img/structure/B1388466.png)
3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Overview
Description
This compound belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The molecular formula is C27H26N4O2 .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they have an indole moiety that carries an alkyl chain at the 1-position . The average mass is 438.5209 Da and the monoisotopic mass is 438.205576096 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The ACD/LogP is 1.25, ACD/LogD (pH 5.5) is 0.68, and ACD/LogD (pH 7.4) is -1.11 . The polar surface area is 53 Å^2 .
Mechanism of Action
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives often impact diverse pathways, including:
Biochemical Pathways
properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGVNUCGYRIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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